(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted by a 3,4-dimethoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and L-proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 3,4-dimethoxybenzaldehyde with L-proline in the presence of a suitable catalyst under controlled conditions.
Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. This step may involve the use of carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as crystallization, chromatography, or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, aldehydes
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the interactions of chiral compounds with biological targets.
Industrial Applications: It is employed in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Influencing signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both the 3,4-dimethoxyphenyl group and the carboxylic acid group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16)/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPIXKKRVLZQIU-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376091 |
Source
|
Record name | (3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049980-11-1 |
Source
|
Record name | (3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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